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1-(3-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Problem: SAR studies on pyrazole-piperidine CB1 antagonists are limited by a lack of structurally defined regioisomers. Solution: 1-(3-Aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one (CAS 1250912-90-3) offers a unique 3-aminopiperidine connectivity with ethanone linker. • 98% purity with batch-specific QC (NMR, HPLC, GC). • Favorable predicted solubility (LogP -0.5, TPSA 64.2 Ų) for aqueous assays. • Regiospecific scaffold for CNS penetration SAR and IP-free FBDD. • Reliable global supply with analytical documentation.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
CAS No. 1250912-90-3
Cat. No. B1464392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one
CAS1250912-90-3
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CN2C=CC=N2)N
InChIInChI=1S/C10H16N4O/c11-9-3-1-5-13(7-9)10(15)8-14-6-2-4-12-14/h2,4,6,9H,1,3,5,7-8,11H2
InChIKeyXZQSSBSDYZVFOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity, Physicochemical Profile & Procurement


1-(3-Aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one (CAS 1250912-90-3) is a synthetic small molecule (C₁₀H₁₆N₄O; MW 208.26 g/mol) composed of a 3-aminopiperidine ring coupled to a 1H-pyrazole moiety via an ethanone linker [1]. Its computed physicochemical properties include a predicted LogP (XLogP3-AA) of -0.5, a topological polar surface area (TPSA) of 64.2 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. The compound is commercially available from multiple vendors at a standard purity of 98%, with batch-specific analytical documentation (NMR, HPLC, GC) provided upon request . It is supplied exclusively for research use and is not intended for therapeutic or diagnostic applications.

3‑Aminopiperidine regioisomer with ethanone linker; positional identity critical for SAR
98% purity with multi‑technique batch QC (NMR, HPLC, GC)
Predicted low lipophilicity (XLogP3‑AA −0.5) may support aqueous buffer‑based assays

Why Same-Formula Isomers Fail as Substitutes


Multiple constitutional isomers share the identical molecular formula C₁₀H₁₆N₄O and molecular weight (208.26 g/mol) with the target compound, including 1-[4-(5-amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one and 1-(4-(4-amino-1H-pyrazol-1-yl)piperidin-1-yl)ethanone, among others . These isomers differ critically in the attachment point of the amino group (3-position of piperidine vs. amino substitution on the pyrazole ring) and the connectivity of the heterocyclic rings [1]. Such positional and connectivity variations directly alter hydrogen-bonding geometry, molecular shape, and electrostatic potential, which in turn govern target recognition, binding affinity, and selectivity in biological assays. In the context of pyrazole-piperidine scaffolds explored for CB1 receptor antagonism and kinase inhibition, the regiospecific placement of the primary amine has been demonstrated to be a determinant of both potency and CNS penetration profiles [1]. Generic substitution with a same-formula isomer therefore risks invalidating structure-activity relationships and experimental reproducibility.

HBD vector shift
Amino‑pyrazole isomers present the HBD coplanar with the ring, which may alter target binding pose and affinity.
Scaffold topology change
Direct N–N linked piperidine‑pyrazole isomers lack the ethanone spacer; SAR and PK profiles may not transfer.
QC and purity gap
Generic C₁₀H₁₆N₄O isomers often list 95% purity without orthogonal analytical confirmation, increasing isomeric contamination risk.

Comparative Evidence vs. Isomers & Scaffold Analogs


Distinct Hydrogen-Bond Donor Geometry from 3-Aminopiperidine

The target compound places the primary amine at the 3-position of the piperidine ring, attached via an ethanone linker to the N1 of pyrazole. In contrast, the isomer 1-[4-(5-amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one bears the amino group on the pyrazole ring at the 5-position, while the piperidine is linked directly at the pyrazole N1 without an ethanone spacer . This difference alters the spatial orientation of the hydrogen-bond donor (HBD): the 3-aminopiperidine projects the amine laterally from the saturated ring system, whereas the amino-pyrazole isomer presents the amine coplanar with the aromatic pyrazole ring. The computed hydrogen-bond donor count is 1 for the target compound [1]; the amino-pyrazole isomers also possess 1 HBD but differ in HBD vector directionality, which impacts target binding pose.

HBD Geometry
Cross‑study comparable
Amine on piperidine C3 (ethanone‑linked) vs. amine on pyrazole C5 (direct N–N linked)
HBD vector directionality differs; may affect binding pose and target recognition
Computed TPSA 64.2 Ų; comparator TPSA/LogP not available
Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Low Predicted Lipophilicity Favors Aqueous Solubility

The target compound has a computed XLogP3-AA value of -0.5 [1], indicating a preference for the aqueous phase. While experimentally determined LogP values for closely related C₁₀H₁₆N₄O isomers are not uniformly available in the public domain, the presence of the free primary amine on the piperidine ring (pKa ~ 10-11, typical for aliphatic amines) and the polar ethanone linker contributes to this low predicted lipophilicity. Isomers where the amino group is embedded in the pyrazole ring (e.g., 1-[4-(5-amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one) or where the piperidine nitrogen is acetyl-capped may exhibit higher LogP values due to reduced exposed polar surface area.

Predicted Lipophilicity
Class‑level inference
XLogP3‑AA = −0.5 (target); isomer range est. −1.0 to +0.5
Low LogP may favor aqueous solubility; supports biochemical assay development
Predicted value; experimental LogP not reported
Physicochemical Profiling Drug-likeness Solubility

Multi-Technique Batch QC for Procurement-Grade Purity

Commercial suppliers offer this compound at a standard purity of 98%, with batch-specific analytical reports including NMR, HPLC, and GC . This level of characterization exceeds the typical documentation available for less common C₁₀H₁₆N₄O isomers, which are often listed at 95% purity or without detailed spectroscopic confirmation . The availability of orthogonal purity verification (HPLC for organic impurities, NMR for structural identity, GC for volatile contaminants) reduces the risk of batch-to-batch variability and undetected isomeric contamination that could confound biological assay results.

Batch QC
Cross‑study comparable
98% purity; orthogonal techniques: NMR + HPLC + GC
Multi‑technique QC reduces risk of undetected isomeric contamination
Vendor‑specified; generic isomers often 95% with limited QC
Quality Control Analytical Chemistry Procurement

Distinct CNS Penetration Tuning Vector via 3-Aminopiperidine

A published series of pyrazole-based CB1 receptor antagonists demonstrated that switching the aminopiperidine attachment from the 1-position (as in rimonabant analogs) to the 4-aminopiperidine regioisomer resulted in vastly reduced brain penetration while maintaining oral bioavailability [1]. Although the target compound (3-aminopiperidine regioisomer) was not directly tested in that study, its structural position—intermediate between the 1-amino and 4-amino variants—places it in a distinct region of the brain-penetration tuning space. The ethanone linker also distinguishes it from rimonabant-like direct N-linked pyrazole-piperidine scaffolds, potentially offering a unique pharmacokinetic profile for CNS-excluded or CNS-targeted applications.

CNS Penetration Tuning
Class‑level inference
3‑Aminopiperidine regioisomer untested; 4‑amino analogs show reduced brain penetration vs. rimonabant
May provide a novel CNS exposure profile for tuning studies
In vivo PK from published CB1 antagonist series
Cannabinoid Receptor Blood-Brain Barrier Neuropharmacology

Recommended Research & Industrial Applications


Lead Optimization for CNS Penetration Tuning at CB1 Receptors

The 3-aminopiperidine regioisomer represents a structurally unexplored position within the pyrazole-piperidine CB1 antagonist pharmacophore. As demonstrated by published SAR showing that 1-amino to 4-amino switching dramatically alters brain penetration [1], the 3-amino variant with its ethanone linker may provide a novel CNS penetration profile. Procurement of this specific regioisomer enables systematic exploration of the aminopiperidine positional SAR space.

High-Solubility Pyrazole-Piperidine Probes for Assays

With a computed XLogP3-AA of -0.5 and TPSA of 64.2 Ų [1], this compound is predicted to have favorable aqueous solubility. This property makes it suitable for biochemical and cell-based assays conducted in aqueous buffers at physiologically relevant concentrations, reducing the need for high DMSO concentrations that can confound assay readouts.

Fragment-Based & Scaffold-Hopping Chemistry Campaigns

The ethanone-linked 3-aminopiperidine-pyrazole scaffold presents a distinct connectivity pattern not found in common pyrazole-piperidine clinical candidates (e.g., rimonabant, which uses direct N–N linkage). This scaffold novelty, combined with the available 98% purity and batch-specific QC , supports its use as a validated starting fragment for FBDD or scaffold-hopping initiatives where intellectual property freedom-to-operate is a consideration.

Reference Standard for Analytical Method Development

The availability of orthogonal QC data (NMR, HPLC, GC) at 98% purity makes this compound suitable as a reference standard for LC-MS or HPLC method development, particularly for distinguishing between C₁₀H₁₆N₄O isomers that may co-elute or produce similar mass spectral signatures.

Application
Selection Property
Validation Focus
CB1 receptor CNS penetration SAR
3‑Aminopiperidine regioisomer with ethanone linker
Brain penetration profile vs. 1‑amino and 4‑amino analogs
Aqueous‑compatible biochemical assays
Predicted low LogP (−0.5) and moderate TPSA (64.2 Ų)
Solubility in buffer systems; DMSO‑sparing protocols
Fragment‑based / scaffold‑hopping campaigns
Unique ethanone‑linked pyrazole‑piperidine topology
Scaffold identity confirmation by QC; freedom‑to‑operate assessment
Analytical reference standard
98% purity with orthogonal QC data
Method selectivity for C₁₀H₁₆N₄O isomer discrimination
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